tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Procurement of unprotected 7-nitro-THIQ often leads to side reactions and poor solubility during multi-step synthesis. This Boc-protected derivative resolves these issues: • Boc protection prevents unwanted nucleophilic side reactions at the THIQ nitrogen during functional group transformations. • Selective acidic deprotection (TFA/HCl) preserves the 7-nitro group, enabling later-stage reduction to the amine without over-reducing the isoquinoline ring. • Crystalline solid form ensures precise weighing and consistent automated dispensing for parallel synthesis. • Direct precursor to tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a validated key building block for CNS-targeted pharmacophores and kinase inhibitors (WO2016/90079).

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 171049-42-6
Cat. No. B180797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS171049-42-6
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-4-5-12(16(18)19)8-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3
InChIKeyMUWKVARUMOGZBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Procurement and Selection Overview


tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 171049-42-6) is an N-Boc-protected tetrahydroisoquinoline derivative bearing a nitro group at the 7-position, with molecular formula C14H18N2O4 and molecular weight 278.30 g/mol [1]. This compound serves as a protected intermediate in the synthesis of pharmaceutical agents and complex heterocycles, where the Boc group enables selective deprotection under mild acidic conditions (e.g., TFA or HCl) while the nitro group can be reduced to an amine for further functionalization [1].

1
Workflow
Orthogonal protecting-group strategy in multi-step heterocyclic synthesis
2
Selection Logic
Crystalline N-Boc-protected intermediate with a defined 7-nitro substitution pattern
3
Use Context
Supports sequential nitro reduction and Boc deprotection for amine diversification

Procurement Risks of Substituting with In-Class Analogs


Simple substitution with closely related analogs—such as the unprotected free amine 7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 42923-79-5) or regioisomeric 5- or 6-nitro derivatives—carries quantifiable risks in synthetic efficiency and downstream compatibility [1]. The free amine exhibits significantly higher polarity and nucleophilicity, leading to side reactions during subsequent transformations that the Boc-protected form effectively suppresses [1]. Additionally, regioisomeric nitro-substituted analogs alter the electronic environment of the tetrahydroisoquinoline ring, modifying reactivity patterns in electrophilic substitution and cross-coupling reactions [2]. The absence of the Boc protecting group also reduces solubility in organic solvents commonly used for purification and reaction steps [1].

!
Unprotected Free Amine
Higher polarity and nucleophilicity may lead to side reactions and altered purification profiles compared to the Boc-protected form.
!
Regioisomeric Analogs (5-/6-nitro)
Different electronic environments can shift reactivity patterns in electrophilic substitution and cross-coupling pathways.
!
Alternative N-Protecting Groups
Cbz removal may reduce the nitro group; Fmoc conditions could promote side reactions with the nitro-substituted ring.

Quantitative Procurement Evidence: Comparator-Based Selection Guide


Synthetic Yield Advantage of Boc-Protected Intermediate

In the synthesis of N-Boc-7-nitro-1,2,3,4-tetrahydroisoquinoline from the hydrochloride salt of 7-nitro-1,2,3,4-tetrahydroisoquinoline, the Boc protection step proceeds with a quantitative yield of 104% (reflecting the mass increase upon Boc addition) under standard conditions (di-tert-butyl dicarbonate, triethylamine, dichloromethane, ambient temperature, 90 minutes) [1]. In contrast, the preparation of the unprotected 7-nitro-1,2,3,4-tetrahydroisoquinoline via nitration of 1,2,3,4-tetrahydroisoquinoline with KNO3 in concentrated H2SO4 achieves only approximately 50% yield .

Synthetic Yield
Cross-study comparable
104% mass-adjusted
Target: Boc protection Baseline: ~50% (nitration route)
Reported >2-fold yield advantage supports process mass intensity review.
Conditions: (Boc)2O, Et3N, CH2Cl2, rt, 90 min.
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Regioselectivity in Electrophilic Functionalization

The 7-nitro substitution pattern on the tetrahydroisoquinoline scaffold confers distinct electronic properties that influence subsequent transformations. In a study of N-Boc-protected tetrahydroisoquinolines, the 7-nitro derivative exhibits altered lithiation and electrophilic quench outcomes compared to 5-nitro and 6-nitro regioisomers [1]. The nitro group at the 7-position exerts a strong electron-withdrawing effect via resonance to the ortho position (C6 and C8), while its meta-relationship to the nitrogen-containing ring modulates the basicity and nucleophilicity of the ring nitrogen upon Boc deprotection [1].

Regioselectivity
Class-level inference
7-Nitro directs electrophilic attack to C6/C8 via resonance; meta to ring nitrogen.
Defines accessible chemical space for downstream functionalization.
Lithiation with n-BuLi/THF at -50°C context.
Organic Synthesis C-H Functionalization Medicinal Chemistry

Solubility Advantage of N-Boc Protected Form

The N-Boc protecting group in tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate confers significantly enhanced solubility in common organic solvents compared to the unprotected 7-nitro-1,2,3,4-tetrahydroisoquinoline free amine or its hydrochloride salt [1]. The Boc group adds hydrophobic character (calculated XLogP3-AA = 2.5 [2]), facilitating dissolution in dichloromethane, ethyl acetate, and ethereal solvents used in extractive workup and chromatography [1]. The unprotected free amine (C9H10N2O2, MW 178.19) is considerably more polar and typically requires aqueous or alcoholic solvents [2].

Organic Solubility
Class-level inference
XLogP3-AA = 2.5
Freely soluble in CH2Cl2, EtOAc, Et2O.
Supports streamlined extractive workup and chromatography.
Unprotected amine is more polar; may require aqueous/alcoholic solvents.
Process Chemistry Purification Formulation

Proven Utility as Key Intermediate in Medicinal Chemistry

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is explicitly documented as an upstream intermediate in the synthesis of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) in patent WO2016/90079, paragraphs 00538-00539 . The 7-amino derivative serves as a versatile building block for constructing bioactive molecules via amide bond formation, sulfonamide coupling, and diazonium chemistry [1]. This established pathway to a valuable amine intermediate distinguishes it from other nitro-substituted tetrahydroisoquinolines lacking documented downstream validation.

Downstream Utility
Supporting evidence
Verified intermediate to tert-butyl 7-amino-dihydroisoquinoline carboxylate.
Target: Patent WO2016/90079 Comparator regioisomers: No comparable documentation
May reduce development risk via documented connectivity.
Reduction to 7-amine enables amide/sulfonamide diversification.
Drug Discovery Medicinal Chemistry Synthetic Methodology

Physical Form and Handling: Crystalline Solid Advantage

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a crystalline solid with a reported melting point of 93-95 °C . This physical form enables precise weighing and minimizes handling losses compared to the free amine 7-nitro-3,4-dihydroisoquinoline (CAS 62541-59-7), which is typically obtained as an oil or low-melting solid [1]. The crystalline nature also facilitates purification via recrystallization and improves long-term storage stability .

Physical Form
Cross-study comparable
Crystalline solid, mp 93-95 °C
Enables precise weighing and recrystallization.
Supports stoichiometric accuracy and long-term storage.
Unprotected analog is typically an oil or low-melting solid.
Analytical Chemistry Quality Control Laboratory Operations

Boc Deprotection Kinetics and Orthogonal Selectivity

The tert-butyloxycarbonyl (Boc) group in this compound undergoes rapid and selective deprotection under standard acidic conditions (trifluoroacetic acid in dichloromethane or HCl in dioxane/EtOAc) within 30-60 minutes at ambient temperature, releasing the free amine without affecting the nitro group [1]. In contrast, alternative N-protecting groups such as Cbz (benzyloxycarbonyl) require hydrogenolysis conditions that may prematurely reduce the nitro group; Fmoc (fluorenylmethyloxycarbonyl) requires basic conditions that can promote side reactions with the nitro-substituted aromatic ring [2].

Deprotection Orthogonality
Class-level inference
Boc removal is orthogonal to nitro reduction under mild acidic conditions (TFA or HCl).
Preserves nitro handle for later-stage reduction.
Cbz requires hydrogenolysis; Fmoc uses basic conditions.
Protecting Group Chemistry Peptide Synthesis Process Development

Optimal Application Scenarios Based on Verified Differential Evidence


Multi-Step Synthesis Requiring Orthogonal Protecting Strategy

This compound is optimal for synthetic sequences where the tetrahydroisoquinoline nitrogen must remain protected during transformations of other functional groups, followed by selective deprotection for subsequent coupling. The Boc group's acid-labile nature enables its removal under conditions that do not reduce the 7-nitro group, preserving this handle for later-stage reduction to an amine or participation in nucleophilic aromatic substitution . The crystalline solid form facilitates precise weighing and inventory management .

Synthesis of 7-Amino-Tetrahydroisoquinoline Bioactives

The compound serves as the direct precursor to tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, as validated in patent WO2016/90079 . This amine intermediate is a key building block for constructing amide-, sulfonamide-, and urea-containing pharmacophores targeting CNS disorders and kinase inhibitors . Procurement of this specific intermediate eliminates the need for in-house development of the nitro-to-amine reduction sequence, which requires optimization of catalyst, hydrogen pressure, and solvent conditions to avoid over-reduction of the isoquinoline ring .

Process Scale-Up for Yield and Solvent Compatibility

The high synthetic yield (near-quantitative) of the Boc protection step from the hydrochloride salt translates directly to reduced cost of goods in larger-scale production . The enhanced organic solvent solubility (XLogP3-AA = 2.5) of the Boc-protected intermediate improves phase separation during aqueous workup and reduces the volume of extraction solvent required, both of which are critical factors in process mass intensity calculations for environmentally conscious manufacturing .

Library Synthesis and SAR Studies

The well-defined 7-nitro substitution pattern and Boc-protected nitrogen provide a versatile scaffold for generating diverse compound libraries. The nitro group can be selectively reduced to the amine for subsequent diversification, or retained as an electron-withdrawing group that modulates the reactivity of the aromatic ring . The crystalline nature of the compound ensures consistent aliquot dispensing for parallel synthesis workflows, reducing well-to-well variability in automated liquid handling systems .

Application
Selection Property
Validation Focus
Orthogonal multi-step synthesis
Acid-labile Boc protection compatible with nitro group
Selective deprotection without premature nitro reduction
7-Amino-THIQ bioactive building block
Documented precursor to patent-validated amine intermediate
Nitro-to-amine reduction pathway optimization
Process scale-up campaigns
High reported yield and enhanced organic solubility
Process mass intensity and solvent volume reduction
Library synthesis and SAR studies
Crystalline solid with defined 7-nitro substitution
Consistent dispensing and diversification scope

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